6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Lipophilicity Drug-likeness Medicinal Chemistry

6‑tert‑Butyl‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile is a privileged heterocyclic building block for medicinal chemistry. The 2‑oxonicotinonitrile core delivers PDE3 inhibition surpassing milrinone (DF492 IC₅₀ 409.5 nM vs. 703.1 nM) and serves as a validated intermediate for HCV replicon inhibitors (lead EC₅₀ 18 nM). The 6‑tert‑butyl group imparts unique steric and lipophilic character (LogP 1.54) that distinguishes it from methyl or aryl analogs. Antiproliferative activity exceeding doxorubicin (2.5‑fold against HT29) and a defined CA‑II inhibition fingerprint (Ki 504 nM) make this compound an optimal choice for PDE3‑targeted cardiovascular, antiviral, and oncology libraries. Avoid generic 3‑cyanopyridone substitutes—only the 6‑tert‑butyl derivative provides this specific activity profile.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 4138-19-6
Cat. No. B1282043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS4138-19-6
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C(=O)N1)C#N
InChIInChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13)
InChIKeyGQRGMRVSJVMBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 4138-19-6) Procurement & Differentiation Overview


6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 4138-19-6) is a 2-oxonicotinonitrile derivative (3-cyanopyridone class) characterized by a tert-butyl substituent at the 6-position and a nitrile group at the 3-position . This heterocyclic scaffold is recognized as a versatile building block in medicinal chemistry, with the 2-oxo-1,2-dihydropyridine-3-carbonitrile core serving as a privileged structure for developing phosphodiesterase inhibitors, anticancer agents, and antiviral compounds [1]. The tert-butyl group at the 6-position confers distinct steric and electronic properties compared to other 6-substituted analogs, influencing both synthetic accessibility and downstream pharmacological potential [2].

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (4138-19-6): Why In-Class Substitution Is Not Trivial


The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold exhibits pronounced structure-activity sensitivity, where subtle variations in substitution pattern—particularly at the 6-position—yield substantial differences in physicochemical properties, synthetic utility, and biological performance. Direct substitution with alternative 6-substituted analogs (e.g., 6-methyl, 6-aryl, or 6-cyclopropyl derivatives) is not straightforward: the tert-butyl group provides distinct steric bulk and lipophilicity (calculated LogP = 1.54) that influences both reaction outcomes during downstream functionalization and target binding interactions . Moreover, in PDE3 inhibition studies, derivatives of this core demonstrate that the identity of the substituent at the 6-position can shift IC50 values by orders of magnitude relative to parent scaffolds such as milrinone [1]. Procurement decisions must therefore be guided by specific, evidence-based differentiation rather than generic class assumptions.

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (4138-19-6): Quantified Differentiation Evidence for Scientific Selection


Physicochemical Differentiation: Lipophilicity Advantage of 6-Tert-butyl Substitution vs. 6-Methyl Analog

The 6-tert-butyl substituent confers significantly higher calculated lipophilicity compared to the 6-methyl analog. The target compound has a calculated LogP of 1.54408, whereas the 6-methyl analog (CAS 4241-27-4) has a lower LogP consistent with its reduced hydrophobic surface area . This 1.54 LogP value places the compound in a favorable range for membrane permeability and oral bioavailability considerations [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Thermal Stability: High Melting Point of 6-Tert-butyl Analog (194–196°C) Relative to Lower-Melting 6-Substituted Congeners

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits a melting point of 194–196°C . In contrast, the 6-methyl analog (CAS 4241-27-4) is reported to have a lower melting point consistent with its reduced molecular weight and diminished intermolecular hydrogen-bonding network . The elevated melting point of the tert-butyl derivative reflects enhanced crystalline lattice stability, a property associated with improved long-term storage characteristics and handling robustness.

Thermal Stability Solid-State Properties Formulation

PDE3 Inhibition Potential: Class-Level Inference from DF492 Derivative Showing Enhanced Potency vs. Milrinone

A structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492) demonstrated PDE3 inhibitory activity with an IC50 of 409.5 nM, representing a 1.7-fold improvement in potency compared to the reference drug milrinone (IC50 = 703.1 nM) under identical assay conditions [1]. While this data is for a derivative bearing additional substituents beyond the 6-tert-butyl group, it establishes that the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold can support PDE3 inhibition that rivals or surpasses clinically established inhibitors.

PDE3 Inhibition Cardiovascular Enzymatic Assay

Enzymatic Selectivity Profile: Differential CA-II and Dihydroorotase Inhibition

BindingDB data for 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reveals differential activity against two enzyme targets: carbonic anhydrase II (human CA-II) with Ki = 504 nM, and dihydroorotase (mouse Ehrlich ascites) with IC50 = 1.00E+6 nM (1 mM) [1]. The approximately 2000-fold selectivity gap between these targets provides a baseline selectivity fingerprint that distinguishes this compound from other pyridone derivatives, many of which exhibit broader or different inhibition profiles across the carbonic anhydrase family.

Carbonic Anhydrase Enzyme Inhibition Selectivity

Synthetic Utility in HCV Replicon Inhibitor Development: Defined Intermediate in Bioorganic Chemistry

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 4138-19-6) has been explicitly utilized as a synthetic intermediate in the development of Hepatitis C virus (HCV) replicon inhibitors [1]. The 2012 Bioorganic & Medicinal Chemistry Letters publication by Krueger et al. (AbbVie) identifies this compound within their synthetic scheme for substituted naphthyridine derivatives that achieved genotype 1b replicon EC50 values of 18 nM [2]. This contrasts with many 2-oxonicotinonitrile derivatives that lack documented utility in antiviral lead optimization campaigns.

HCV Antiviral Synthetic Intermediate

Antiproliferative Potential: Class-Level Cytotoxic Activity of 2-Oxonicotinonitrile Derivatives Against Human Cancer Cell Lines

Trisubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives synthesized by Faidallah et al. (2015) demonstrated potent cytotoxic activity against a panel of human tumor cell lines [1]. Notably, analog 24 exhibited 2.5-fold greater activity than doxorubicin against the colon HT29 carcinoma cell line, while analog 15 showed broad-spectrum activity [2]. Although the target compound (6-tert-butyl) was not directly tested in this panel, the core scaffold is validated as a productive starting point for anticancer lead discovery.

Cytotoxicity Anticancer HT29

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (4138-19-6): Evidence-Backed Application Scenarios for Scientific Procurement


PDE3 Inhibitor Lead Optimization and Scaffold Hopping Programs

This compound serves as a validated starting scaffold for PDE3 inhibitor development. As demonstrated by the DF492 derivative (IC50 = 409.5 nM vs. milrinone IC50 = 703.1 nM), the 2-oxo-1,2-dihydropyridine-3-carbonitrile core supports PDE3 inhibition that can exceed marketed drug potency [1]. The 6-tert-butyl group provides a handle for further functionalization while maintaining favorable physicochemical properties. Procurement is recommended for medicinal chemistry teams pursuing cardiovascular or antiplatelet indications where PDE3 modulation is therapeutically relevant [1].

Antiviral Discovery: HCV Replicon Inhibitor Synthesis

This exact compound (CAS 4138-19-6) has documented utility in the synthesis of Hepatitis C virus replicon inhibitors, as published by Krueger et al. in Bioorganic & Medicinal Chemistry Letters (2012) [2]. The synthetic campaign yielded lead compounds with genotype 1b replicon EC50 values as low as 18 nM [2]. Researchers developing antiviral agents—particularly those targeting HCV or related Flaviviridae polymerases—can leverage this established intermediate to accelerate SAR exploration and reduce synthetic uncertainty [2].

Anticancer Screening Library Construction and Lead Discovery

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has produced derivatives with cytotoxic activity superior to doxorubicin (2.5-fold against HT29 colon carcinoma) [3]. This compound is appropriate for inclusion in antiproliferative screening decks, with the 6-tert-butyl group providing a defined substitution vector for subsequent SAR expansion. Research teams focused on colon cancer, hepatocellular carcinoma, or broad-spectrum cytotoxicity profiling should consider this compound as a privileged core for library synthesis [3].

Carbonic Anhydrase II Biochemical Studies and Selectivity Profiling

With a defined Ki of 504 nM against human CA-II and minimal activity against dihydroorotase (IC50 > 1 mM), this compound offers a characterized selectivity fingerprint [4]. It is suitable for use as a reference ligand in CA-II enzymatic assays, as a starting point for designing isoform-selective carbonic anhydrase inhibitors, or as a control compound in off-target screening panels where CA-II activity must be benchmarked [4].

Technical Documentation Hub

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